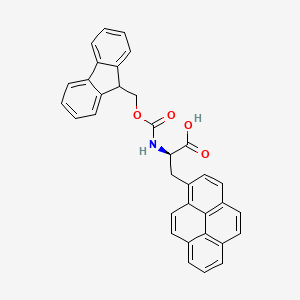

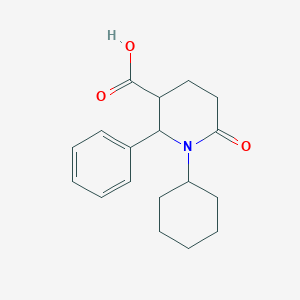

1-Cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-arylcyclohexylamines, involves multiple steps, including the preparation from cyclohexanecarbonitrile derivatives and further modification using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965). This method highlights the complexity and versatility of synthesizing cyclohexyl-piperidine compounds.

Molecular Structure Analysis

The crystal and molecular structure analysis of similar piperidine derivatives reveals detailed insights into their configuration, demonstrating the significance of the molecular arrangement on their properties and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007). These studies are crucial for understanding how the structure influences biological activity and interaction with biological receptors.

Chemical Reactions and Properties

Cyclohexyl and piperidine derivatives exhibit a range of chemical reactions, influenced by their structure. For instance, the carbocyclization of dienyl acetates demonstrates the ability to form complex structures via gold catalysis (Zhu et al., 2011). Such reactions expand the utility and application of these compounds in chemical synthesis.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular configuration. Studies on the crystal structure provide a basis for understanding these properties in detail (Peeters, Blaton, & Ranter, 1994). Understanding these properties is essential for designing compounds with specific characteristics and applications.

Chemical Properties Analysis

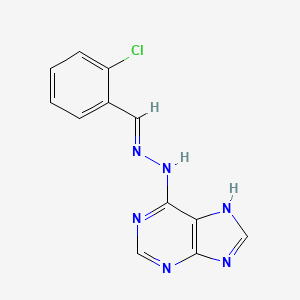

The chemical properties, including reactivity, stability, and interactions with other molecules, are key aspects of these compounds. For example, the synthesis and reactions of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids reveal the potential for antibacterial activity (Miyamoto et al., 1987). Such studies are pivotal for developing new therapeutic agents.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Recent advances in the controllable and selective catalytic oxidation of cyclohexene have been documented, highlighting the synthesis of valuable intermediates with various oxidation states and functional groups. This research is pivotal for both academic and industrial applications, offering insights into synthetic strategies for targeting specific products through oxidation reactions (Hongen Cao et al., 2018).

Anticarcinogenic Properties of Compounds

A comprehensive review on cinnamic acid derivatives as anticancer agents suggests that compounds with specific functional groups, such as the phenyl acrylic acid functionality, have received significant attention for their antitumor efficacy. This underscores the potential pharmacological applications of structurally similar compounds in medicinal research (P. De et al., 2011).

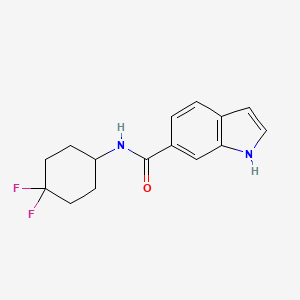

Pharmacology of Piperidine Derivatives

The pharmacological exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a class of piperidine derivatives, over the last 15 years, has been reviewed. These compounds have shown promising cytotoxic properties, suggesting the importance of the piperidine moiety in the development of antineoplastic agents (Mohammad Hossain et al., 2020).

Toxicity and Biocatalyst Inhibition by Carboxylic Acids

A study on the impact of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae highlights the challenges posed by these compounds, including membrane damage and internal pH decrease. Understanding these effects is crucial for engineering robust strains for industrial applications (L. Jarboe et al., 2013).

properties

IUPAC Name |

1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c20-16-12-11-15(18(21)22)17(13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,17H,2,5-6,9-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSJXMMBWGEBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)

![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)

![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)